3-Amino-5-cyclopropoxy-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of picolinamide, featuring an amino group at the 3-position, a cyclopropoxy group at the 5-position, and N,N-dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclopropoxy-N,N-dimethylpicolinamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclopropoxy-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The amino and cyclopropoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Amino-5-cyclopropoxy-N,N-dimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chloropyridine: Similar structure but with a chlorine atom instead of a cyclopropoxy group.
3-Amino-5-methylisoxazole: Contains a methyl group and an isoxazole ring.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Features nitro groups and a pyrazole ring.
Uniqueness
3-Amino-5-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-amino-5-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)11(15)10-9(12)5-8(6-13-10)16-7-3-4-7/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
GDNZTUNCIVLAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.